1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone
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Overview
Description
1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone is an organic compound with the molecular formula C7H7F3N2O It is characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with an appropriate ketone or aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the pyrazole ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, with careful control of reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and pyrazole ring contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]ethanone: Similar structure but with the trifluoroethyl group attached at a different position on the pyrazole ring.
1-[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone is unique due to its specific trifluoroethyl substitution pattern and the presence of the pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H7F3N2O |
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Molecular Weight |
192.14 g/mol |
IUPAC Name |
1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C7H7F3N2O/c1-5(13)6-2-3-12(11-6)4-7(8,9)10/h2-3H,4H2,1H3 |
InChI Key |
GLUFHXFYZLJNBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C=C1)CC(F)(F)F |
Origin of Product |
United States |
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